molecular formula C12H6N2O2S B14666731 2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole CAS No. 51299-36-6

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole

Cat. No.: B14666731
CAS No.: 51299-36-6
M. Wt: 242.26 g/mol
InChI Key: PFGDDSHVOJABRE-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole is a heterocyclic compound that combines the structural features of furan, isothiocyanate, and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole is unique due to the presence of both the isothiocyanate and benzoxazole moieties. This combination imparts distinct chemical reactivity and biological activity compared to other furan derivatives. The isothiocyanate group, in particular, is known for its ability to form covalent bonds with nucleophiles, making it a valuable functional group in medicinal chemistry .

Properties

CAS No.

51299-36-6

Molecular Formula

C12H6N2O2S

Molecular Weight

242.26 g/mol

IUPAC Name

2-(furan-2-yl)-5-isothiocyanato-1,3-benzoxazole

InChI

InChI=1S/C12H6N2O2S/c17-7-13-8-3-4-10-9(6-8)14-12(16-10)11-2-1-5-15-11/h1-6H

InChI Key

PFGDDSHVOJABRE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S

Origin of Product

United States

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